Reduced Lipophilicity Compared to 3-Isopropyl or 3-Methyl Analogs
The introduction of a cyclopropyl group at the 3-position provides a significant lipophilicity reduction compared to an isopropyl or methyl substituent. In a systematic study comparing alcohol-based model compounds, converting an isopropyl group (D1) to a cyclopropyl group (E1) resulted in a logP decrease. Furthermore, replacing the cyclopropyl group with a 3-oxetanyl moiety (F1) led to an even larger logP decrease [1]. Extrapolating this to the target compound, its logP is predicted to be lower than that of 3-isopropyl-6-(oxetan-3-yloxy)pyridazine or 3-methyl-6-(oxetan-3-yloxy)pyridazine. While no direct head-to-head logP measurement for these specific pyridazines was found, the class-level inference is strong, supported by extensive literature on cyclopropyl and oxetane substituent effects [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP value not directly measured for this specific compound. |
| Comparator Or Baseline | 3-isopropyl-6-(oxetan-3-yloxy)pyridazine or 3-methyl-6-(oxetan-3-yloxy)pyridazine: LogP values not found. |
| Quantified Difference | A lipophilicity decrease is expected for the target compound vs. isopropyl or methyl analogs based on established substituent effects, but the exact delta cannot be provided. |
| Conditions | Class-level inference from model alcohol systems (D1, E1, F1) in a comparative study [1]. |
Why This Matters
Lower lipophilicity is a sought-after property to improve drug-likeness, reduce off-target promiscuity, and enhance metabolic stability, making this compound a superior choice for early-stage medicinal chemistry optimization.
- [1] Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. View Source
- [2] Talele, T. T. (2016). The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. View Source
